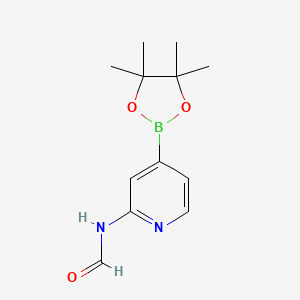![molecular formula C7H4IN3O2 B6337877 3-Iodo-6-nitroimidazo[1,2-a]pyridine CAS No. 886371-73-9](/img/structure/B6337877.png)
3-Iodo-6-nitroimidazo[1,2-a]pyridine
Overview
Description
3-Iodo-6-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4IN3O2 . It has a molecular weight of 289.03 . It is a yellow solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which this compound belongs, has been reviewed . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A specific method for the chemoselective iodination of 6-substituted imidazo[1,2-a]pyridine has also been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4IN3O2/c8-6-3-9-7-2-1-5 (11 (12)13)4-10 (6)7/h1-4H . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been summarized .Physical And Chemical Properties Analysis
This compound is a yellow solid . It has a molecular weight of 289.03 . The compound is stored at temperatures between 0-5°C .Scientific Research Applications
Synthesis of Novel Compounds
3-Iodo-6-nitroimidazo[1,2-a]pyridine is a precursor in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones, which are planar, angular tri-heterocycles with potential biological activity (Zamora et al., 2004). This process involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, followed by a reduction and treatment with nitrous acid.
Expanding Structural Diversity
Studies have also focused on functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine to expand the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. Techniques like Suzuki–Miyaura cross-coupling reaction are employed to generate derivatives, which can further be transformed into amides, anilines, and ureas (Bazin et al., 2013).
Crystal Structure Analysis
Crystal structures and charge distributions in derivatives of imidazo[1,2-a]pyridine, such as 1-methyl-2-phenyl-6-nitro-imidazo[1,2-a]pyridinium iodide, have been investigated. These studies help understand the effects of nitro-group insertion on geometry and electron density distribution (Tafeenko et al., 1996).
Biological Activity Screening
The imidazo[1,2-a]pyridine scaffold has been used in the synthesis of compounds with potential biological activities. For example, 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridines have been synthesized and screened for their antiproliferative activity against human cancer cell lines (Zhang et al., 2019).
Antiparasitic and Antitrypanosomal Activities
Some 3-nitroimidazo[1,2-a]pyridine derivatives have shown significant in vitro antileishmanial and antitrypanosomal activities, suggesting their potential as antiparasitic agents (Fersing et al., 2019).
Future Directions
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and some imidazo[1,2-a]pyridine derivatives exhibit significant activity against MDR-TB and XDR-TB . This suggests that 3-Iodo-6-nitroimidazo[1,2-a]pyridine and related compounds could have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
3-Iodo-6-nitroimidazo[1,2-a]pyridine is a compound that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with targets that play a crucial role in the survival and proliferation of these resistant strains of TB.
Biochemical Pathways
Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may affect pathways crucial for the survival and proliferation of TB bacteria.
Result of Action
Given the reported anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that these compounds may induce changes that inhibit the survival and proliferation of TB bacteria.
Biochemical Analysis
Biochemical Properties
3-Iodo-6-nitroimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily mediated through covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it can affect the expression of specific genes, thereby impacting protein synthesis and cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or varying temperatures. The temporal effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with long-term exposure leading to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by inhibiting or activating key enzymes, thereby altering the levels of metabolites within the cell. The metabolic pathways affected by this compound include those involved in energy production, nucleotide synthesis, and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its biological activity. The distribution of this compound can also be affected by factors such as cellular uptake mechanisms and the presence of efflux pumps .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biological effects .
properties
IUPAC Name |
3-iodo-6-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFUCKXVHCGGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Methyl-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B6337833.png)

![2-[Pyridazin-3(2H)-one]thiazole-4-boronic acid pinacol ester](/img/structure/B6337843.png)
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)



